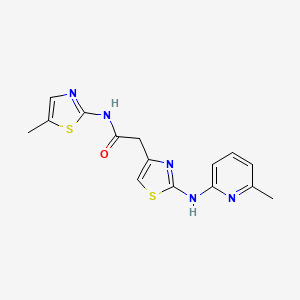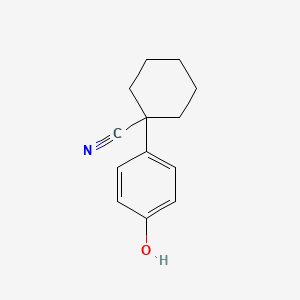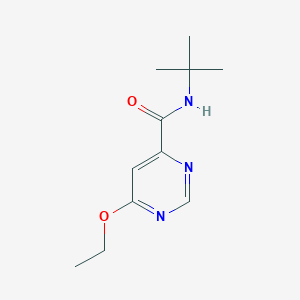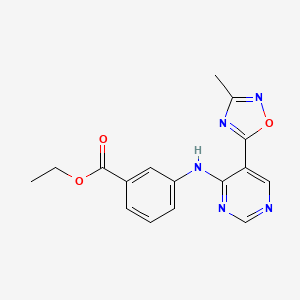
HQ461
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HQ461 is a molecular glue that promotes the interaction between cyclin-dependent kinase 12 (CDK12) and damage-specific DNA binding protein 1 (DDB1), leading to the degradation of cyclin K. This compound has shown potential in impairing CDK12 function, resulting in decreased phosphorylation of CDK12 substrates, downregulation of DNA damage response genes, and induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
HQ461 was discovered through high-throughput screening of small molecule libraries. The synthesis involves the incorporation of a 5-methylthiazol-2-amine pharmacophore, which is crucial for its activity . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Currently, this compound is produced on a small scale for research purposes. The production involves standard organic synthesis techniques, followed by purification and characterization to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions
HQ461 primarily undergoes interactions that facilitate protein-protein binding rather than traditional chemical reactions like oxidation or reduction. It acts by promoting the polyubiquitination and degradation of cyclin K through the ubiquitin-proteasome system .
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound include 5-methylthiazol-2-amine and other proprietary intermediates. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products
The primary product of this compound-mediated reactions is the degradation of cyclin K, which leads to the impairment of CDK12 function and subsequent cellular effects .
Scientific Research Applications
HQ461 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
HQ461 exerts its effects by promoting the interaction between CDK12 and DDB1-CUL4-RBX1 E3 ubiquitin ligase. This interaction leads to the polyubiquitination and degradation of cyclin K, a protein that interacts with CDK12. The degradation of cyclin K impairs CDK12 function, resulting in decreased phosphorylation of CDK12 substrates, downregulation of DNA damage response genes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another molecular glue that promotes the degradation of specific proteins through the ubiquitin-proteasome system.
Lenalidomide: Similar to thalidomide, it induces the degradation of specific target proteins.
Pomalidomide: Another derivative of thalidomide with similar mechanisms of action.
Uniqueness of HQ461
This compound is unique in its specific targeting of CDK12 and cyclin K. Unlike other molecular glues, this compound does not require a substrate-specific receptor, making it a novel strategy for targeted protein degradation .
Properties
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBCNQCRMTXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)



![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)
![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)
![3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393522.png)
![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)
